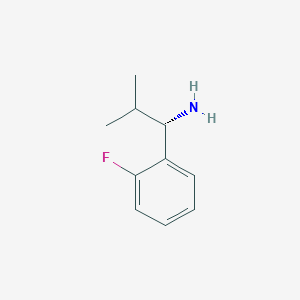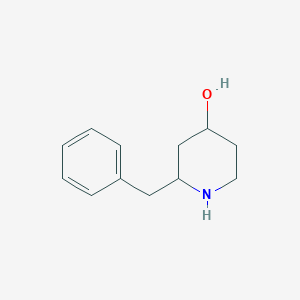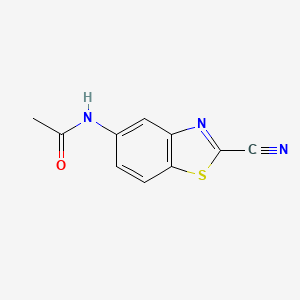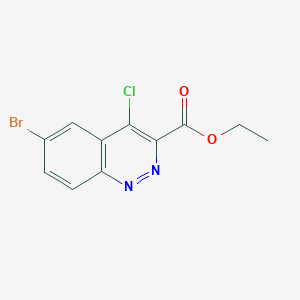
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate is an organohalogen compound that belongs to the cinnoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the cinnoline ring, along with an ethyl ester group at the 3-position. It is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate typically involves the bromination and chlorination of cinnoline derivatives followed by esterification. One common method includes:
Chlorination: The addition of a chlorine atom at the 4-position using chlorine gas or thionyl chloride.
Esterification: The conversion of the carboxylic acid group to an ethyl ester using ethanol and a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification: Using techniques such as recrystallization or chromatography to obtain the desired purity level.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can be further utilized in the synthesis of complex organic molecules.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as an intermediate in the development of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.
Modulate Receptors: By interacting with cellular receptors, influencing signal transduction pathways.
Induce Apoptosis: By triggering programmed cell death in cancer cells through various molecular pathways.
Comparación Con Compuestos Similares
Ethyl 6-bromo-4-chlorocinnoline-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Similar structure but with a quinoline ring instead of a cinnoline ring.
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Contains an additional fluorine atom at the 7-position.
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: Contains a hydroxyl group instead of a chlorine atom.
Propiedades
Fórmula molecular |
C11H8BrClN2O2 |
|---|---|
Peso molecular |
315.55 g/mol |
Nombre IUPAC |
ethyl 6-bromo-4-chlorocinnoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrClN2O2/c1-2-17-11(16)10-9(13)7-5-6(12)3-4-8(7)14-15-10/h3-5H,2H2,1H3 |
Clave InChI |
TZYWZKIAKPXZQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2)Br)N=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


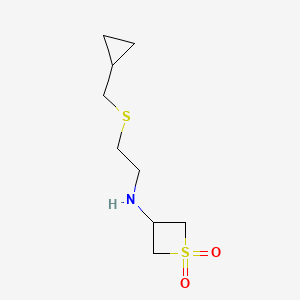
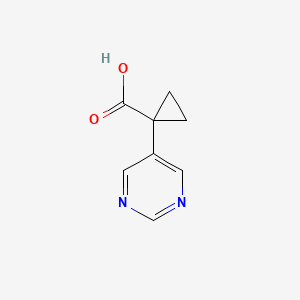
![2-(Aminomethyl)-6-chlorobenzo[b]thiophen-3-ol](/img/structure/B12952145.png)
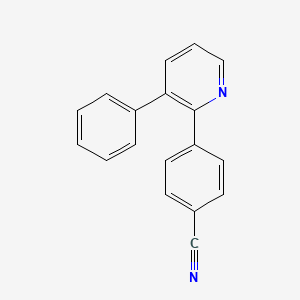
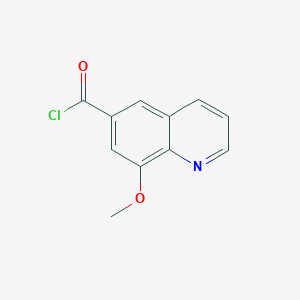
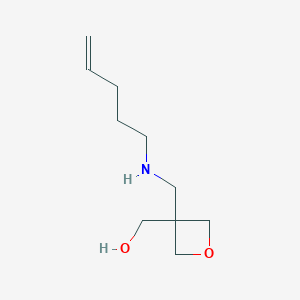
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12952174.png)
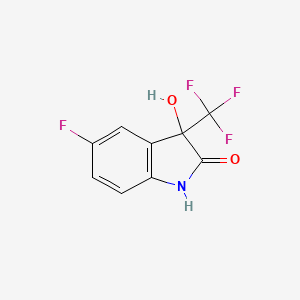

![2-Bromo-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12952193.png)
